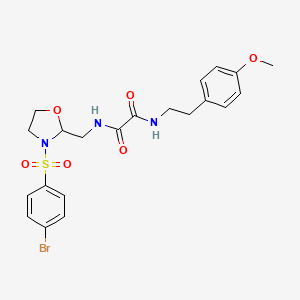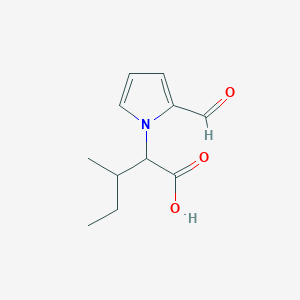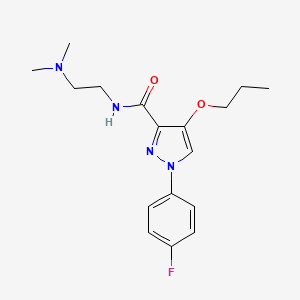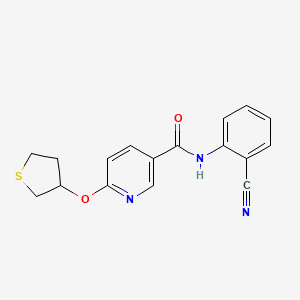![molecular formula C19H25N5O2S B2598527 5-((4-Ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-27-0](/img/structure/B2598527.png)
5-((4-Ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H25N5O2S and its molecular weight is 387.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Binding Studies
Research in receptor binding often employs compounds to investigate their affinity and efficacy at specific receptor sites in the brain, such as the serotonin 5-HT1A receptors. Studies using radioligands like [(18)F]p-MPPF have shown potential in quantitative imaging of 5-HT(1A) receptors, providing insights into receptor distribution and density in human brain (Passchier et al., 2000). These methodologies are critical for understanding the receptor-specific actions of novel therapeutic agents.
Drug Metabolism and Excretion
The metabolism and excretion pathways of drugs are key to understanding their pharmacokinetics and safety profiles. For instance, the study of the ErbB/vascular endothelial growth factor receptor inhibitor BMS-690514 in humans revealed extensive metabolism via multiple pathways, with drug-related radioactivity excreted in both bile and urine (Christopher et al., 2010). Such research is essential for the development and approval of new drugs, ensuring they are both effective and safe for human use.
Effects of New Psychoactive Substances
Eigenschaften
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c1-4-22-9-11-23(12-10-22)16(14-5-7-15(26-3)8-6-14)17-18(25)24-19(27-17)20-13(2)21-24/h5-8,16,25H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWITFNFISJPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2598444.png)
![2-[5-(4-Hydroxyphenyl)-4-methyl-1,2,4-triazol-3-ylthio]acetamide](/img/structure/B2598445.png)
![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2598446.png)

![7-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2598450.png)
![N-(2-hydroxyethyl)-N-[3-(4-iodophenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]methanesulfonamide](/img/structure/B2598451.png)
![3-[(4-benzylpiperazin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2598454.png)

![1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2598459.png)

![1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2598461.png)

![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2598463.png)
